N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is an intriguing organic compound characterized by its unique combination of tetrahydroquinoline and tetrahydronaphthalene frameworks, both featuring sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide generally involves a multi-step process:
Formation of Tetrahydroquinoline Intermediate: This step typically starts with a cyclization reaction, utilizing amines and aldehydes under acidic or basic conditions.
Sulfonylation: Introduction of the propane-1-sulfonyl group to the tetrahydroquinoline framework is achieved through sulfonyl chloride reactions in the presence of a base.
Coupling with Tetrahydronaphthalene: This involves a Friedel-Crafts alkylation or acylation to attach the naphthalene ring system, followed by sulfonation with appropriate sulfonamide reagents.
Industrial Production Methods
While laboratory synthesis involves precise control and purification steps, industrial production may utilize continuous flow reactors to optimize yield and purity. Scaling up requires efficient catalysts and possibly modified solvents to ensure economical large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes several key reactions:
Oxidation: Utilizes oxidizing agents such as permanganate or dichromate to modify its sulfonamide groups.
Reduction: Commonly uses reducing agents like sodium borohydride to alter its sulfonyl groups.
Substitution: Halogenation and nitration reactions introduce functional groups to the aromatic systems, often in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Permanganate or dichromate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Halogenation with chlorine or bromine, often catalyzed by Lewis acids like AlCl₃.
Major Products Formed
Products vary based on the reactions performed, but typically include:
Oxidation Products: Sulfone derivatives.
Reduction Products: Modified sulfonamide frameworks.
Substitution Products: Halogenated and nitrated derivatives, introducing new reactivity.
Scientific Research Applications
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide finds applications in multiple fields:
Chemistry
Catalysis: Serves as a precursor for catalysts in organic synthesis.
Material Science: Components of polymers and advanced materials.
Biology
Biochemical Probes: Used in studying enzyme interactions and protein binding.
Medicine
Industry
Dyes and Pigments: Serves as a starting material for novel dyes with specific properties.
Mechanism of Action
The exact mechanism of action of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is complex and may involve:
Molecular Targets: Enzyme active sites and protein receptors.
Pathways: Modulation of biochemical pathways through inhibition or activation of enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(6-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl)-naphthalene-2-sulfonamide
N-(6-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-sulfonamide
Uniqueness
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to:
Structural Complexity: Combining two sulfonamide-containing frameworks.
Versatile Reactivity: Capable of undergoing diverse chemical transformations.
Broad Applications: Used across various scientific and industrial fields.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S2/c1-2-14-29(25,26)24-13-5-8-19-15-20(10-12-22(19)24)23-30(27,28)21-11-9-17-6-3-4-7-18(17)16-21/h9-12,15-16,23H,2-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGZTZZVAYUGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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